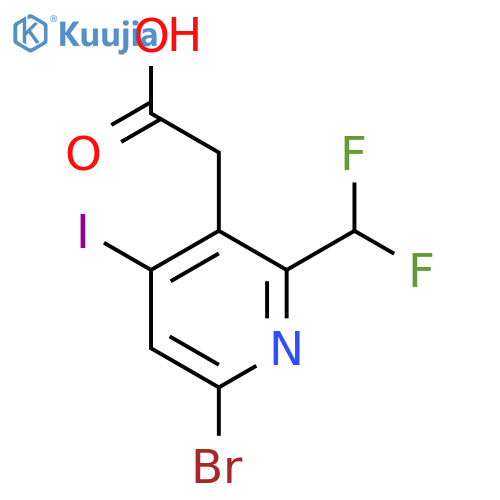Cas no 1805345-59-8 (6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid)

1805345-59-8 structure
商品名:6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid
CAS番号:1805345-59-8
MF:C8H5BrF2INO2
メガワット:391.936080694199
CID:4809431
6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid
-
- インチ: 1S/C8H5BrF2INO2/c9-5-2-4(12)3(1-6(14)15)7(13-5)8(10)11/h2,8H,1H2,(H,14,15)
- InChIKey: VSAXHRBUADNSEI-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(C(F)F)C=1CC(=O)O)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2
6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057889-1g |
6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid |
1805345-59-8 | 97% | 1g |
$1,475.10 | 2022-04-01 |
6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1805345-59-8 (6-Bromo-2-(difluoromethyl)-4-iodopyridine-3-acetic acid) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
